molecular formula C8H16N4 B13648657 2-(1-Methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

2-(1-Methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Cat. No.: B13648657
M. Wt: 168.24 g/mol
InChI Key: PSHVLPOOEUMJMK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable alkylating agent, such as 2-bromopentane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole
  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-Methyl-1H-1,2,4-triazol-4-yl)ethanamine

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)pentan-2-amine

InChI

InChI=1S/C8H16N4/c1-4-5-8(2,9)7-10-6-11-12(7)3/h6H,4-5,9H2,1-3H3

InChI Key

PSHVLPOOEUMJMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=NC=NN1C)N

Origin of Product

United States

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